![molecular formula C18H15BrN6O2 B11504326 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide](/img/structure/B11504326.png)

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

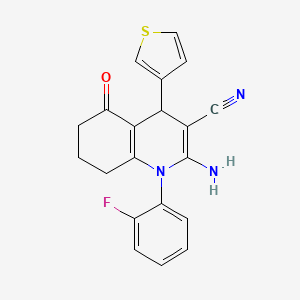

2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-Brom-4-methylphenyl)acetamid ist eine komplexe organische Verbindung, die einen Benzimidazol-Kern aufweist, der mit einem Oxadiazolring und einer substituierten Acetamidgruppe verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-Brom-4-methylphenyl)acetamid umfasst typischerweise mehrere Schritte:

Bildung des Benzimidazol-Kerns: Der Benzimidazol-Kern kann durch Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder deren Derivaten unter sauren Bedingungen synthetisiert werden.

Einführung des Oxadiazolrings: Der Oxadiazolring kann durch Cyclisierungsreaktionen mit Hydraziden und Carbonsäuren oder deren Derivaten eingeführt werden.

Acetamidsubstitution: Der letzte Schritt beinhaltet die Acylierung des Benzimidazol-Oxadiazol-Zwischenprodukts mit 3-Brom-4-methylphenylacetylchlorid in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab unter Verwendung von Durchflussreaktoren, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Der Einsatz automatisierter Systeme für die Zudosierung von Reagenzien und die Isolierung von Produkten würde die Effizienz und Sicherheit erhöhen.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe am Oxadiazolring.

Reduktion: Reduktionsreaktionen können die Nitrogruppen angreifen, wenn sie in Derivaten der Verbindung vorhanden sind.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Bromierung.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Aminogruppe zu Nitroso- oder Nitroderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung wegen ihres Potenzials als Baustein für die Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem vielseitigen Zwischenprodukt macht.

Biologie und Medizin

In der biologischen und medizinischen Forschung wird diese Verbindung wegen ihres Potenzials als antimikrobielles, anticancerogenes oder entzündungshemmendes Mittel untersucht. Ihre Fähigkeit, mit biologischen Zielmolekülen wie Enzymen und Rezeptoren zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, z. B. verbesserte thermische Stabilität oder einzigartige elektronische Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den 2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-Brom-4-methylphenyl)acetamid seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Der Benzimidazol-Kern kann an aktive Zentren binden, während der Oxadiazolring und die Acetamidgruppe die Bindungsaffinität und -spezifität verbessern können. Diese Wechselwirkung kann die Aktivität des Zielmoleküls modulieren und so die gewünschte biologische Wirkung erzielen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.

Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism by which 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the oxadiazole ring and acetamide group can enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-[2-(4-Nitro-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-Brom-4-methylphenyl)acetamid

- 2-[2-(4-Amino-1,2,5-thiadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-Brom-4-methylphenyl)acetamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-Brom-4-methylphenyl)acetamid einzigartig aufgrund des Vorhandenseins des Oxadiazolrings, der verschiedene elektronische und sterische Eigenschaften vermitteln kann. Diese Einzigartigkeit kann sich in unterschiedliche biologische Aktivitäten und Anwendungen niederschlagen, was diese Verbindung zu einem wertvollen Stoff für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C18H15BrN6O2 |

|---|---|

Molekulargewicht |

427.3 g/mol |

IUPAC-Name |

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide |

InChI |

InChI=1S/C18H15BrN6O2/c1-10-6-7-11(8-12(10)19)21-15(26)9-25-14-5-3-2-4-13(14)22-18(25)16-17(20)24-27-23-16/h2-8H,9H2,1H3,(H2,20,24)(H,21,26) |

InChI-Schlüssel |

VJZUBMSUDHPYJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11504255.png)

![methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11504262.png)

![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B11504266.png)

![2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol](/img/structure/B11504271.png)

![3-[4-(dimethylamino)phenyl]-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11504277.png)

![1-(3-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11504290.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B11504298.png)

![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504307.png)

![S-{(4Z)-4-[(2-hydroxy-7-methylquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate](/img/structure/B11504309.png)

![2-chloro-N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11504313.png)

![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11504315.png)